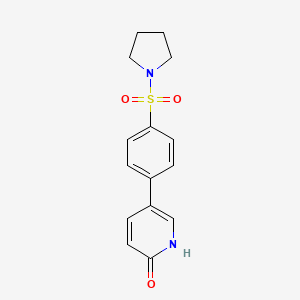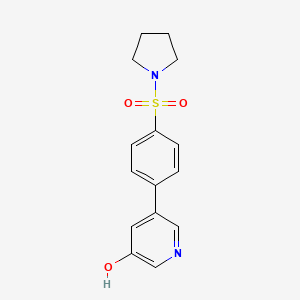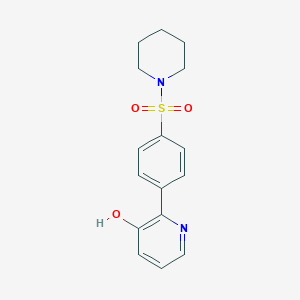
2-(3-T-Butylsulfamoylphenyl)-3-hydroxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-T-Butylsulfamoylphenyl)-3-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing a t-butylsulfamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-T-Butylsulfamoylphenyl)-3-hydroxypyridine typically involves multi-step organic reactions. One common route starts with the preparation of the 3-t-butylsulfamoylphenyl precursor, which is then coupled with a pyridine derivative under specific conditions to introduce the hydroxyl group at the desired position.
-
Step 1: Preparation of 3-T-Butylsulfamoylphenyl Precursor
Reagents: Tert-butylamine, sulfonyl chloride, and phenylboronic acid.
Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to control the reactivity of the sulfonyl chloride.
-
Step 2: Coupling with Pyridine Derivative
Reagents: The 3-t-butylsulfamoylphenyl precursor, a pyridine derivative, and a coupling agent such as palladium catalyst.
Conditions: The reaction is typically performed under inert atmosphere (e.g., nitrogen or argon) at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-T-Butylsulfamoylphenyl)-3-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the sulfonyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 2-(3-T-Butylsulfamoylphenyl)-3-pyridone.
Reduction: Formation of 2-(3-T-Butylaminophenyl)-3-hydroxypyridine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(3-T-Butylsulfamoylphenyl)-3-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(3-T-Butylsulfamoylphenyl)-3-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The hydroxyl and sulfonyl groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-T-Butylsulfamoylphenyl)-4-hydroxypyridine
- 2-(3-T-Butylsulfamoylphenyl)-3-methoxypyridine
- 2-(3-T-Butylsulfamoylphenyl)-3-aminopyridine
Uniqueness
2-(3-T-Butylsulfamoylphenyl)-3-hydroxypyridine is unique due to the specific positioning of the hydroxyl group on the pyridine ring, which influences its reactivity and interaction with other molecules. The presence of the t-butylsulfamoyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
Propiedades
IUPAC Name |
N-tert-butyl-3-(3-hydroxypyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-15(2,3)17-21(19,20)12-7-4-6-11(10-12)14-13(18)8-5-9-16-14/h4-10,17-18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAYWNQBCMQMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Hydroxy-6-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369093.png)








